2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2/c17-13-5-3-6-14(18)15(13)16(22)20-11-8-19-21(9-11)10-12-4-1-2-7-23-12/h3,5-6,8-9,12H,1-2,4,7,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSLVJCCZRFAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Oxane Moiety: The oxane moiety can be introduced via a nucleophilic substitution reaction using an appropriate oxane derivative.
Formation of the Benzamide: The final step involves the coupling of the pyrazole-oxane intermediate with 2,6-difluorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties, including:
- Antimicrobial Activity : Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide have been tested against various bacterial strains with promising results. A study demonstrated that certain pyrazole derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Pyrazole derivatives are also being investigated for their anticancer potential. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Biological Research
The compound serves as a biochemical probe to study cellular processes:
- Enzyme Inhibition : The interaction of this compound with target enzymes has been studied extensively. For example, it may inhibit cyclooxygenase enzymes (COX) responsible for inflammation, making it a candidate for anti-inflammatory drug development .
- Signal Transduction Pathways : The compound's ability to modulate signaling pathways involved in cellular responses is under investigation. It may affect pathways related to cell survival and apoptosis by interacting with specific receptors or proteins within the cell .
Material Science
The unique properties of the compound make it suitable for applications in material science:
- Synthesis of Novel Materials : The compound can act as a building block for synthesizing more complex materials used in various industrial applications. Its chemical reactivity allows for the development of polymers or coatings with enhanced properties .
Case Study 1: Antimicrobial Efficacy
A study conducted by Selvam et al. synthesized multiple pyrazole derivatives and tested their antimicrobial activity against standard bacterial strains. Among these derivatives, one closely related to this compound exhibited significant antibacterial activity comparable to traditional antibiotics .
Case Study 2: Anticancer Activity
Research published by Chandra et al. focused on the anticancer effects of pyrazole derivatives in vitro. The study highlighted that certain derivatives could effectively inhibit tumor growth in various cancer cell lines through apoptosis induction mechanisms .
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Differences :
These differences influence solubility, crystallinity, and synthetic accessibility.
Physicochemical Properties
- Melting Points : Compound 8(g) exhibits a high melting point (203–204°C), attributed to its crystalline dihydrodioxin moiety . GSK7975A’s gum-like consistency suggests lower crystallinity, likely due to the trifluoromethyl group’s steric and electronic effects . The oxane ring in the target compound may enhance solubility in polar solvents compared to its analogues.
- Solubility : Fluorine atoms and the oxane’s ether oxygen could improve aqueous solubility relative to purely aromatic substituents (e.g., phenyl in 8(g)).
Spectral Characterization
- FTIR : Compound 8(g) shows a C=O stretch at 1658 cm⁻¹ and NH stretch at 1614 cm⁻¹ . The target compound’s IR spectrum would display similar carbonyl absorption but distinct peaks for oxane C-O-C (∼1100 cm⁻¹).
- NMR : The oxan-2-ylmethyl group would produce characteristic signals for methylene protons (∼3.5–4.0 ppm) and axial/equatorial oxane protons (∼1.5–2.5 ppm), differing from GSK7975A’s trifluoromethyl signals (∼6.8–7.5 ppm for aromatic protons) .
Biological Activity
2,6-Difluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide is a synthetic compound featuring a unique combination of functional groups that contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on recent scientific findings.
Chemical Structure and Properties
The compound can be characterized by its IUPAC name and molecular structure. It includes a difluorophenyl group, a pyrazole moiety, and an oxan-2-yl substituent, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H19F2N3O3 |
| Molecular Weight | 351.34 g/mol |
Biological Activity
Recent studies have highlighted the diverse biological activities associated with pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects. Specifically, compounds similar to this compound have shown promising results in various assays.
Antimicrobial Activity
Research indicates that pyrazole-based compounds exhibit significant antimicrobial properties. For instance, derivatives have been evaluated against several bacterial strains, demonstrating effective inhibition at low concentrations. A study reported that certain pyrazole derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied. Compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit enzymes such as succinate dehydrogenase (SDH), which is crucial for cellular respiration and energy production.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways associated with inflammation and cancer progression.
- Cellular Uptake : The oxan group may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy.
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives:
- Fungicidal Activity : A series of pyrazole-benzamide derivatives were synthesized and tested for antifungal activity against Sclerotinia sclerotiorum, showing promising results with EC50 values comparable to commercial fungicides .
- Anticancer Studies : In vitro studies demonstrated that certain derivatives could significantly inhibit cancer cell growth through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
